REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.C(=O)=O.[Li]CCCC.[C:18](OCC)(=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]>O1CCCC1.CCOCC>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:18](=[O:24])[C:19]([O:21][CH2:22][CH3:23])=[O:20]
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
1.377 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.314 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 min (yellow color)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stiffing at −100° C.
|
Type
|
ADDITION
|
Details
|
added dropwise via
|
Type
|
CUSTOM
|
Details
|
stiffing at −100° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 0.1 N HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (eluted with dichloromethane)
|
Type
|
ADDITION
|
Details
|
The fractions containing the title compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
repurified by flash chromatography on silica gel (25% acetone/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(C(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 237 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |